Carbazole-9-ethanol
Overview
Description
Synthesis Analysis
Several methods have been developed for synthesizing carbazole derivatives, including Carbazole-9-ethanol. A notable method involves the palladium-catalyzed aerobic Suzuki reaction, which efficiently couples N-heteroaryl halides with arylboronic acids in aqueous ethanol, producing various N-heteroaryl substituted 9-arylcarbazolyl derivatives with good to excellent yields (Rao et al., 2012). Another innovative approach includes a microwave-promoted three-component reaction, utilizing o-nitrochalcones, primary amines, and β-dicarbonyl compounds, which allows for the efficient synthesis of highly substituted and functionalized carbazole derivatives through a double annulation process (González et al., 2017).
Molecular Structure Analysis
The molecular structure of Carbazole-9-ethanol derivatives has been studied using various techniques, including X-ray crystallography, which has confirmed the structures of newly synthesized compounds. Such studies help in understanding the spatial arrangement and electronic configuration, which are critical for their chemical behavior and potential applications (Asiri et al., 2010).
Chemical Reactions and Properties
Carbazole derivatives undergo various chemical reactions, including N-alkylation and ortho arylation, demonstrating the versatility of carbazole as a core structure for further functionalization. These reactions are facilitated by catalytic systems and specific reaction conditions that allow for the targeted modification of the carbazole ring, leading to compounds with desired properties (Bombrun & Casi, 2002).
Physical Properties Analysis
The physical properties, such as glass transition temperatures and ionization potentials, of carbazole-based compounds, including polymers, have been characterized, showing their potential as materials for electronic and photonic applications. These properties are influenced by the molecular structure and substituents on the carbazole core (Grigalevicius et al., 2002).
Chemical Properties Analysis
Carbazole-9-ethanol and its derivatives exhibit interesting chemical properties, such as forming charge-transfer complexes and exhibiting photophysical behavior. These properties are exploited in applications like organic light-emitting diodes (OLEDs) and photoinitiators for polymerization reactions. The ability to tune the electronic properties through structural modification makes these compounds versatile for various applications (Mousawi et al., 2017).
Scientific Research Applications
Photoinitiators and Photoredox Catalysts : Carbazole derivatives, including carbazole-9-ethanol, have been synthesized and proposed as high-performance visible light photoinitiators/photoredox catalysts. They show excellent abilities in initiating polymerization of (meth)acrylates and epoxides using LED lights. These derivatives exhibit better visible light polymerization initiating ability compared to UV-absorbing carbazole, suggesting their potential in LED projector 3D printing resins (Mousawi et al., 2017).
Catalytic Hydrogenation : The catalytic hydrogenation of carbazole, 9-carbazole-9H-ethanol, and other compounds over Ru black has been studied to understand their ability to store hydrogen. The reactivity and selectivity were found to depend on the substrate's structure, providing guidelines for designing liquid organic carriers (LOCs) (Eblagon & Tsang, 2014).
Fluorescence Behavior : The fluorescence behavior of carbazole derivatives, including carbazole-9-ethanol, has been examined in different solvents and pH values. These studies help in understanding the emission properties of carbazole-based fluorescent reagents (Romero-Ale et al., 2005).
Medicinal Chemistry and Natural Products : Carbazole-9-ethanol, as part of the carbazole scaffold, is noted for its wide range of biological activity. It has been used in medicinal chemistry due to its antibacterial, antimalarial, anticancer, and anti-Alzheimer properties (Tsutsumi et al., 2016).
Biosensor Development : Carbazole-9-ethanol has been used in the synthesis of novel polymers for biosensing applications, such as ethanol sensors and mercury (II) ion sensors. These applications exploit the unique electronic and structural properties of carbazole derivatives (Şahutoğlu & Kaya, 2019).
Antimicrobial Activity : Derivatives of 9H-carbazole, like carbazole-9-ethanol, have been synthesized and tested for antimicrobial properties. This research provides insight into the development of new pharmaceuticals (Salih et al., 2016).
Safety And Hazards
Future Directions
Carbazole and its derivatives, including Carbazole-9-ethanol, have become important materials for optoelectronic applications . They are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . Therefore, they hold promise for future research and development in the field of optoelectronics .
properties
IUPAC Name |
2-carbazol-9-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c16-10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,16H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKVAWLYHHZRGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20281278 | |
Record name | Carbazole-9-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20281278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carbazole-9-ethanol | |
CAS RN |
1484-14-6 | |
Record name | Carbazole-9-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1484-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 21081 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbazole-9-ethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21081 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbazole-9-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20281278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9H-Carbazole-9-ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.697 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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